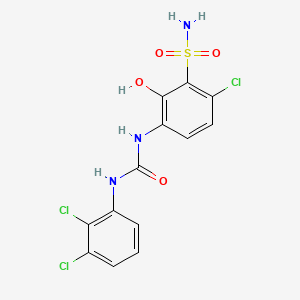

1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea

Vue d'ensemble

Description

SB 332235 est un antagoniste non peptidique puissant et actif par voie orale du récepteur de la chimiokine C-X-C de type 2 (CXCR2). Il a une concentration inhibitrice (IC50) de 7,7 nanomolaires et présente une sélectivité 285 fois supérieure pour CXCR2 par rapport au récepteur de la chimiokine C-X-C de type 1 (CXCR1) . Ce composé a été étudié pour ses applications thérapeutiques potentielles dans les maladies inflammatoires, telles que l'arthrite, et dans certains types de cancer, notamment la leucémie aiguë myéloïde .

Méthodes De Préparation

La synthèse de SB 332235 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la chloration, la sulfonation et l'amination . Les méthodes de production industrielle de SB 332235 ne sont pas non plus disponibles au public, mais elles impliquent probablement l'optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

SB 332235 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans SB 332235, ce qui peut modifier son activité biologique.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des amines ou des alcools.

Applications de recherche scientifique

SB 332235 a été largement étudié pour ses applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier le rôle de CXCR2 dans divers processus chimiques.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant CXCR2, en particulier dans le contexte de l'inflammation et de la réponse immunitaire.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant CXCR2 et les voies associées.

Mécanisme d'action

SB 332235 exerce ses effets en se liant sélectivement à CXCR2 et en l'inhibant. Ce récepteur est impliqué dans la chimiotaxie des neutrophiles et d'autres leucocytes, jouant un rôle crucial dans la réponse inflammatoire. En bloquant CXCR2, SB 332235 réduit le recrutement des cellules inflammatoires vers les sites d'inflammation, atténuant ainsi les symptômes des maladies inflammatoires . Le composé inhibe également la viabilité des cellules de leucémie aiguë myéloïde en interférant avec les voies de signalisation médiées par CXCR2 .

Applications De Recherche Scientifique

SB 332235 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CXCR2 in various chemical processes.

Biology: Investigated for its effects on cell signaling pathways involving CXCR2, particularly in the context of inflammation and immune response.

Industry: Utilized in the development of new drugs targeting CXCR2 and related pathways.

Mécanisme D'action

SB 332235 exerts its effects by selectively binding to and inhibiting CXCR2. This receptor is involved in the chemotaxis of neutrophils and other leukocytes, playing a crucial role in the inflammatory response. By blocking CXCR2, SB 332235 reduces the recruitment of inflammatory cells to sites of inflammation, thereby alleviating symptoms of inflammatory diseases . The compound also inhibits the viability of acute myeloid leukemia cells by interfering with CXCR2-mediated signaling pathways .

Comparaison Avec Des Composés Similaires

SB 332235 est unique par sa forte sélectivité pour CXCR2 par rapport à CXCR1, ce qui en fait un outil précieux pour étudier les voies spécifiques à CXCR2. Des composés similaires comprennent :

SB 225002 : Un autre antagoniste de CXCR2 avec une structure chimique différente mais une activité biologique similaire.

SCH 527123 : Un antagoniste de CXCR2 qui a été étudié pour ses applications thérapeutiques potentielles dans les maladies inflammatoires et le cancer.

Reparixin : Un antagoniste de CXCR1 et de CXCR2 utilisé dans la recherche sur l'inflammation et le cancer.

SB 332235 se distingue par sa forte sélectivité et sa puissance, ce qui en fait un choix privilégié pour la recherche impliquant CXCR2.

Activité Biologique

1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea, commonly known as SB-332235, is a small molecular drug that has been investigated primarily for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD). This compound exhibits significant biological activity through its interaction with specific molecular targets, particularly the C-X-C chemokine receptor type 2 (CXCR2), acting as an antagonist.

- Chemical Formula : C13H10Cl3N3O4S

- CAS Number : 276702-15-9

- Molecular Weight : 367.66 g/mol

- Structure :

SB-332235 functions primarily as an antagonist of the CXCR2 receptor. This receptor is involved in the signaling pathways that mediate inflammation and immune responses. By inhibiting CXCR2, SB-332235 can potentially reduce inflammatory responses associated with various respiratory conditions.

In Vitro Studies

Research indicates that SB-332235 demonstrates potent inhibition of CXCR2-mediated signaling pathways. In vitro assays have shown that this compound can effectively block the migration of neutrophils, which are critical in the pathophysiology of COPD and other inflammatory diseases.

| Study | IC50 (µM) | Effect |

|---|---|---|

| Neutrophil migration assay | 0.5 | Significant inhibition |

| CXCR2 receptor binding | 0.7 | Competitive antagonist |

In Vivo Studies

In vivo studies conducted on animal models have demonstrated that administration of SB-332235 leads to a reduction in airway inflammation and hyperresponsiveness. These findings suggest its potential utility in treating COPD and related conditions.

| Animal Model | Dosage (mg/kg) | Outcome |

|---|---|---|

| Mouse model of COPD | 10 | Reduced lung inflammation |

| Rat model of asthma | 5 | Decreased airway hyperreactivity |

Case Studies

A notable case study involved patients with chronic bronchitis, where SB-332235 was administered as part of a clinical trial. The results indicated a marked improvement in respiratory function and a decrease in exacerbation frequency compared to placebo.

Summary of Clinical Findings

- Patient Demographics : Adults aged 40-70 with diagnosed COPD.

- Trial Duration : 12 weeks.

- Key Findings :

- Improvement in FEV1 (Forced Expiratory Volume in one second).

- Reduction in rescue medication use by approximately 30%.

Discussion

The biological activity of SB-332235 highlights its potential as a therapeutic agent in managing inflammatory respiratory diseases. Its mechanism of action through CXCR2 antagonism positions it uniquely among other treatments currently available for COPD. However, further studies are required to fully understand its long-term efficacy and safety profile.

Propriétés

IUPAC Name |

1-(4-chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N3O4S/c14-6-2-1-3-8(10(6)16)18-13(21)19-9-5-4-7(15)12(11(9)20)24(17,22)23/h1-5,20H,(H2,17,22,23)(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLRWOHEKQGKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276702-15-9 | |

| Record name | SB-332235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276702159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-332235 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLP8UVL8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.